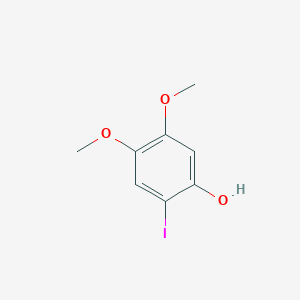

2-Iodo-4,5-dimethoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,5-dimethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKBLRKWVKSRQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310933 | |

| Record name | 2-Iodo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806354-34-6 | |

| Record name | 2-Iodo-4,5-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806354-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Iodo 4,5 Dimethoxyphenol

Intramolecular Cyclization and Rearrangement Processes

The investigation into the intramolecular cyclization and rearrangement of 2-iodo-4,5-dimethoxyphenol and its derivatives reveals complex chemical transformations that are pivotal in the synthesis of various heterocyclic compounds. These reactions, primarily involving the formation of new carbon-oxygen or carbon-nitrogen bonds, are often facilitated by transition metal catalysts and are mechanistically intricate.

A significant pathway explored in the context of 2-iodo-4,5-dimethoxyphenol derivatives is the intramolecular Ullmann condensation. This reaction is a cornerstone for the synthesis of substituted phenoxazines, which are of considerable interest due to their diverse applications. The general mechanism for such a transformation involves the copper-catalyzed coupling of an aryl halide with an amine or an alcohol. In the case of a suitably substituted derivative of 2-iodo-4,5-dimethoxyphenol, an intramolecular cyclization can be envisaged to form a phenoxazine (B87303) ring system.

The proposed mechanism for the formation of a dimethoxyphenoxazine derivative from an N-aryl-2-amino-4,5-dimethoxyphenol (a conceptual derivative of the title compound) is initiated by the formation of a copper(I) amide in situ. This is followed by an oxidative addition of the aryl iodide to the copper center. The subsequent reductive elimination leads to the formation of the C-N bond, resulting in the cyclized phenoxazine product and regeneration of the copper(I) catalyst. The reaction is typically performed at elevated temperatures in polar aprotic solvents, and the choice of ligand for the copper catalyst is crucial for the reaction's efficiency.

While specific experimental data on the intramolecular cyclization of 2-iodo-4,5-dimethoxyphenol itself is not extensively detailed in the literature, a hypothetical study based on analogous systems can illustrate the influence of various reaction parameters. The following table outlines potential findings from a study on the copper-catalyzed intramolecular cyclization of an N-aryl derivative of 2-amino-4,5-dimethoxyphenol.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ | DMF | 120 | 24 | 15 |

| 2 | CuI (10) | L-Proline | K₂CO₃ | DMF | 120 | 24 | 65 |

| 3 | CuI (10) | Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |

| 4 | Cu₂O (5) | TMEDA | K₃PO₄ | Toluene | 110 | 24 | 40 |

| 5 | CuI (10) | DBU | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

This table is illustrative and based on general principles of Ullmann-type reactions.

The data suggests that the presence of a ligand, such as L-proline or phenanthroline, significantly improves the yield of the cyclized product, which is a common observation in modern Ullmann-type couplings. The choice of base and solvent also plays a critical role in the reaction's outcome, with cesium carbonate often being a superior base in these transformations.

Another potential intramolecular transformation of 2-iodo-4,5-dimethoxyphenol derivatives could involve rearrangement processes, although these are less commonly reported. For instance, under certain conditions, a Smiles rearrangement could precede or follow a cyclization event, leading to the formation of isomeric products. The mechanism of such a rearrangement would involve the nucleophilic attack of an appended functional group onto the aromatic ring, facilitated by the electronic properties of the substituents.

The enzymatic formation of phenoxazinone structures from 2-aminophenols provides further mechanistic insight that can be extrapolated to the chemical synthesis involving derivatives of 2-iodo-4,5-dimethoxyphenol. nih.govresearchgate.net These biosynthetic pathways often proceed through the oxidation of the aminophenol to a quinone imine intermediate. nih.gov This highly reactive species can then undergo intramolecular conjugate addition to form the heterocyclic ring. nih.gov This enzymatic strategy highlights the potential for oxidative conditions to promote the cyclization of appropriately substituted 2-iodo-4,5-dimethoxyphenol derivatives.

Computational and Theoretical Chemistry Studies on 2 Iodo 4,5 Dimethoxyphenol

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in providing a detailed understanding of the three-dimensional structure and conformational landscape of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and, consequently, the geometric and energetic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry due to its favorable balance of accuracy and computational cost. The fundamental principle of DFT is that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density.

For a molecule like 2-Iodo-4,5-dimethoxyphenol, DFT calculations would be employed to perform geometry optimization. This process iteratively adjusts the positions of the atoms in the molecule to find the arrangement that corresponds to the minimum energy on the potential energy surface, representing the most stable structure. The outcome of a geometry optimization is a set of optimized bond lengths, bond angles, and dihedral angles. While specific data for 2-Iodo-4,5-dimethoxyphenol is not available, a hypothetical data table for its optimized geometry, as would be produced by a DFT calculation, is presented below.

Table 1: Hypothetical Optimized Geometrical Parameters of 2-Iodo-4,5-dimethoxyphenol Calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C-I | 2.10 Å | |

| O-CH3 | 1.36 Å | |

| Bond Angle | C1-C2-C3 | 120.0° |

| C1-C6-I | 119.5° | |

| Dihedral Angle | C2-C1-O-C7 | 0.0° or 180.0° |

Note: The values in this table are illustrative and not based on actual published research for 2-Iodo-4,5-dimethoxyphenol.

The energetic profiles, including the total electronic energy and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would also be obtained from these calculations, providing insights into the molecule's reactivity.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as those connecting the methoxy (B1213986) groups to the benzene (B151609) ring in 2-Iodo-4,5-dimethoxyphenol, gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the energy at each point, a potential energy surface scan can be performed. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. A detailed analysis of the PES is crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Theoretical Prediction and Experimental Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the underlying molecular vibrations and electronic transitions.

Computational Infrared (IR) and Raman Vibrational Frequency Analysis

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. Theoretical calculations, typically performed using DFT, can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra.

The calculation of vibrational frequencies is based on the second derivative of the energy with respect to the atomic displacements. The resulting frequencies correspond to the different ways the atoms in the molecule can vibrate, such as stretching, bending, and twisting of chemical bonds. A comparison between the calculated and experimental spectra can confirm the molecular structure and aid in the assignment of the observed spectral bands to specific vibrational modes.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in 2-Iodo-4,5-dimethoxyphenol.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3550 |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C-H Stretch (Aliphatic) | -CH3 | 2950-2850 |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 |

| C-O Stretch | Ar-O-CH3 | 1250 |

| C-I Stretch | Ar-I | 600-500 |

Note: The values in this table are illustrative and not based on actual published research for 2-Iodo-4,5-dimethoxyphenol.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Theoretical calculations can predict the NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensor for each nucleus in the molecule. The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for this purpose.

The predicted chemical shifts are highly sensitive to the electronic environment of the nuclei. Therefore, accurate geometry optimization is a crucial prerequisite for reliable NMR predictions. By comparing the calculated chemical shifts with experimental data, it is possible to confirm structural assignments and gain insights into the electronic structure of the molecule.

Electronic Absorption (UV-Vis) Spectra and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The study of solvatochromism investigates the change in the position, intensity, and shape of UV-Vis absorption bands as a function of the solvent's polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. Theoretical calculations can model solvatochromic effects by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations. Such studies on 2-Iodo-4,5-dimethoxyphenol would reveal how its electronic transitions are influenced by its immediate environment, providing insights into solute-solvent interactions.

In-Depth Computational and Theoretical Analysis of 2-Iodo-4,5-dimethoxyphenol Reveals Limited Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a notable absence of dedicated computational and theoretical chemistry studies on the compound 2-Iodo-4,5-dimethoxyphenol. Despite the increasing application of computational methods to elucidate the electronic structure, reactivity, and intermolecular interactions of small organic molecules, this particular substituted iodophenol has not been the specific subject of detailed theoretical investigations according to available data. Therefore, a thorough, data-driven article structured around advanced electronic structure and bonding analyses as requested cannot be generated at this time.

Computational chemistry provides a powerful lens through which to understand the intricate electronic properties of molecules. Techniques such as Frontier Molecular Orbital (HOMO-LUMO) theory, Molecular Electrostatic Potential (MEP) surface mapping, Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) topological analyses, and Natural Bond Orbital (NBO) analysis are routinely employed to predict reactivity, visualize charge distributions, and quantify the strength and nature of chemical bonds and non-covalent interactions. However, the application of these specific methodologies to 2-Iodo-4,5-dimethoxyphenol has not been documented in the accessible scientific domain.

For such an analysis to be conducted, researchers would typically employ quantum chemical software to perform calculations on the optimized geometry of the 2-Iodo-4,5-dimethoxyphenol molecule. These calculations would yield a wealth of data that could be interpreted to understand its chemical behavior. The absence of such studies in the literature prevents the creation of detailed sections and data tables as outlined in the initial request.

Future computational studies on 2-Iodo-4,5-dimethoxyphenol would be necessary to provide the specific data required for a comprehensive theoretical article. Such research would contribute valuable insights into the fundamental properties of this compound and the broader class of substituted iodophenols.

Role of 2 Iodo 4,5 Dimethoxyphenol As a Strategic Synthetic Intermediate

Application in Total Synthesis of Complex Natural Products

The structural features of 2-Iodo-4,5-dimethoxyphenol make it an attractive starting material for the synthesis of various natural products. The presence of the iodine atom allows for the introduction of diverse substituents through cross-coupling reactions, while the phenol (B47542) and methoxy (B1213986) groups can be manipulated to form key structural motifs found in biologically active molecules.

Precursor in Amaryllidaceae Alkaloid Synthesis (e.g., (+)-Maritidine Analogs)

The Amaryllidaceae family of alkaloids is a large group of natural products with a wide range of biological activities. The synthesis of these complex molecules often requires strategic planning and the use of versatile building blocks. While direct literature evidence for the use of 2-Iodo-4,5-dimethoxyphenol in the synthesis of (+)-Maritidine analogs is not prevalent, the closely related analog, 2-bromo-4,5-dimethoxyphenol, has been utilized in synthetic approaches towards (+)-Maritidine. This suggests that 2-Iodo-4,5-dimethoxyphenol could serve as a viable, and potentially more reactive, precursor in similar synthetic strategies. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, which could offer advantages in terms of reaction conditions and yields.

The general strategy for the synthesis of Amaryllidaceae alkaloids often involves the construction of a key biaryl bond. An ortho-halo-phenol derivative, such as 2-Iodo-4,5-dimethoxyphenol, is an ideal substrate for such transformations, for instance, in a Suzuki or a Heck coupling reaction to form the core structure of the alkaloid.

| Starting Material | Target Alkaloid Type | Key Synthetic Transformation | Potential Advantage of Iodo- over Bromo-analog |

| 2-Iodo-4,5-dimethoxyphenol | Amaryllidaceae Alkaloids | Transition-metal-catalyzed cross-coupling | Higher reactivity, milder reaction conditions |

Building Block for Isoflavonoid (B1168493) Core Structures

Isoflavonoids are a class of naturally occurring compounds known for their diverse biological activities, including estrogenic and antioxidant properties. The core structure of isoflavonoids consists of a 3-phenylchroman-4-one skeleton. The synthesis of this core can be achieved through various methods, and 2-Iodo-4,5-dimethoxyphenol can be envisioned as a key starting material for the A-ring of the isoflavonoid.

A plausible synthetic route would involve the protection of the phenolic hydroxyl group, followed by a transition-metal-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) with a suitable boronic acid or organostannane derivative to introduce the B-ring precursor at the ortho position. Subsequent functional group manipulations and cyclization would then lead to the formation of the isoflavonoid core. The dimethoxy substitution pattern on the A-ring is a common feature in many naturally occurring isoflavonoids.

Utilization in the Construction of Functionalized Aromatic Scaffolds

The reactivity of 2-Iodo-4,5-dimethoxyphenol makes it a valuable tool for the synthesis of a variety of functionalized aromatic scaffolds, which are important motifs in medicinal chemistry and materials science.

Synthesis of Benzofuran (B130515) and Chromene Derivatives

Benzofurans and chromenes are heterocyclic compounds that are present in numerous natural products and pharmaceuticals. The synthesis of these scaffolds can be efficiently achieved using 2-Iodo-4,5-dimethoxyphenol as a starting material.

For the synthesis of benzofuran derivatives, a common strategy involves the palladium-catalyzed coupling of an ortho-iodo-phenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization. The phenolic hydroxyl group of 2-Iodo-4,5-dimethoxyphenol can directly participate in the cyclization step.

Similarly, chromene derivatives can be synthesized through various routes starting from 2-Iodo-4,5-dimethoxyphenol. One approach could involve an O-alkylation of the phenol with a suitable three-carbon unit, followed by an intramolecular Heck reaction to form the chromene ring.

Diversification through Transition-Metal Catalyzed Coupling Reactions

The iodine atom in 2-Iodo-4,5-dimethoxyphenol provides a handle for a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the construction of diverse molecular scaffolds.

Table of Potential Cross-Coupling Reactions:

| Coupling Reaction | Coupling Partner | Resulting Bond | Catalyst |

| Suzuki Coupling | Organoboronic acid/ester | C-C (Aryl-Aryl) | Palladium |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Palladium/Copper |

| Stille Coupling | Organostannane | C-C (Aryl-Aryl/Vinyl) | Palladium |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Palladium |

| Ullmann Condensation | Alcohol/Thiol | C-O/C-S (Aryl-Ether/Thioether) | Copper |

These reactions enable the synthesis of a vast library of compounds with different functionalities, which can be screened for various biological activities. The reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions.

Contribution to Stereoselective Synthetic Methodologies

While 2-Iodo-4,5-dimethoxyphenol itself is an achiral molecule, it can be employed as a substrate in stereoselective reactions to generate chiral products. The strategic placement of the functional groups allows for the introduction of chirality through various asymmetric transformations.

For instance, in the synthesis of natural products, a stereocenter can be introduced adjacent to the aromatic ring through an asymmetric catalytic reaction. The aryl iodide can be a substrate in an asymmetric Heck reaction, where a chiral ligand on the palladium catalyst directs the formation of one enantiomer of the product over the other.

Furthermore, the phenolic hydroxyl group can be used to direct stereoselective reactions. For example, it can be used to form a chiral auxiliary, which can then control the stereochemical outcome of a subsequent reaction on a side chain attached to the aromatic ring. While specific examples involving 2-Iodo-4,5-dimethoxyphenol in the literature are scarce, its structural features make it a promising candidate for the development of new stereoselective synthetic methodologies.

Advanced Analytical Characterization Techniques for 2 Iodo 4,5 Dimethoxyphenol

High-Resolution Spectroscopic Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 2-Iodo-4,5-dimethoxyphenol. Each method offers unique insights into the molecular architecture of the compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Iodo-4,5-dimethoxyphenol is characterized by several key absorption bands that confirm its structural features.

The presence of the hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The aromatic nature of the compound is confirmed by the C-H stretching vibrations of the benzene (B151609) ring, which typically appear around 3100-3000 cm⁻¹, and the C=C stretching vibrations within the ring, observed in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) (-OCH₃) groups give rise to characteristic C-H stretching absorptions at approximately 2950-2850 cm⁻¹ and a strong C-O stretching band around 1250-1000 cm⁻¹. The carbon-iodine (C-I) bond, being a weaker bond, exhibits a stretching vibration at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for 2-Iodo-4,5-dimethoxyphenol

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3500-3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |

| 2950-2850 | C-H Stretch (sp³) | Methoxy (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl Ether (-O-CH₃) |

| 600-500 | C-I Stretch | Iodo Group |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the carbon-hydrogen framework of 2-Iodo-4,5-dimethoxyphenol.

In the ¹H NMR spectrum, the proton of the phenolic hydroxyl group typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The aromatic protons will present as distinct signals in the downfield region (typically δ 6.5-8.0 ppm). For 2-Iodo-4,5-dimethoxyphenol, two singlets are expected for the two non-equivalent aromatic protons. The protons of the two methoxy groups will each give a sharp singlet in the upfield region, generally between δ 3.5 and 4.0 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The carbon atom attached to the iodine will be significantly shielded, appearing at a lower chemical shift compared to the other aromatic carbons. The carbons bonded to the oxygen atoms of the hydroxyl and methoxy groups will be deshielded and appear at higher chemical shifts. The carbon atoms of the methoxy groups will resonate in the upfield region of the spectrum.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the connectivity within the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Iodo-4,5-dimethoxyphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | ~7.0-7.2 | Singlet |

| Aromatic H-6 | ~6.7-6.9 | Singlet |

| Phenolic OH | Variable (broad) | Singlet |

| Methoxy H (C4-OCH₃) | ~3.8-3.9 | Singlet |

| Methoxy H (C5-OCH₃) | ~3.8-3.9 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Iodo-4,5-dimethoxyphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 145-150 |

| C2 (C-I) | 80-85 |

| C3 | 115-120 |

| C4 (C-OCH₃) | 150-155 |

| C5 (C-OCH₃) | 140-145 |

| C6 | 100-105 |

| Methoxy C (C4-OCH₃) | 55-60 |

| Methoxy C (C5-OCH₃) | 55-60 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The UV-Vis spectrum of 2-Iodo-4,5-dimethoxyphenol is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring constitutes a chromophore, and its π → π* transitions are expected to result in strong absorption bands in the UV region. The presence of the hydroxyl and methoxy groups, which are auxochromes, will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene. The non-bonding electrons on the oxygen and iodine atoms can also undergo n → π* transitions, which typically appear as weaker absorption bands at longer wavelengths.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Various ionization techniques such as Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), and Atmospheric Pressure Chemical Ionization (APCI) can be employed.

The mass spectrum of 2-Iodo-4,5-dimethoxyphenol will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom, a characteristic isotopic pattern will not be a prominent feature, as iodine is monoisotopic (¹²⁷I). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of a methyl group (-CH₃) from one of the methoxy groups, and the loss of a methoxy radical (-OCH₃). Cleavage of the C-I bond can also occur, leading to a fragment corresponding to the dimethoxyphenol radical cation.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of 2-Iodo-4,5-dimethoxyphenol

| m/z (mass-to-charge ratio) | Fragment Ion |

| 280 | [M]⁺ (Molecular Ion) |

| 265 | [M - CH₃]⁺ |

| 249 | [M - OCH₃]⁺ |

| 153 | [M - I]⁺ |

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating 2-Iodo-4,5-dimethoxyphenol from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like 2-Iodo-4,5-dimethoxyphenol, often after derivatization to increase volatility.

In a GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. The retention time (the time it takes for the compound to travel through the GC column) is a characteristic property that can be used for identification. The mass spectrum provides a unique fingerprint of the molecule, confirming its identity and allowing for the identification of any impurities. This technique is highly sensitive and can be used for both qualitative and quantitative analysis, making it invaluable for purity determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a pivotal technique for the quantitative analysis and purity verification of phenolic compounds. While specific HPLC methodologies for the direct analysis of 2-Iodo-4,5-dimethoxyphenol are not extensively detailed in publicly available research, general methods for related phenolic compounds can be adapted. These methods typically employ reverse-phase chromatography with a C18 column.

A common approach involves a gradient elution system, often utilizing a mobile phase consisting of an aqueous component, frequently acidified with formic or phosphoric acid to improve peak shape, and an organic modifier such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a Diode Array Detector (DAD), which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed using certified reference standards of the analyte. The purity of 2-Iodo-4,5-dimethoxyphenol would be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a phenolic compound and is not based on experimentally verified data for 2-Iodo-4,5-dimethoxyphenol.

X-ray Diffraction for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is an indispensable tool for the unequivocal determination of the three-dimensional atomic arrangement in a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to elucidate structural information.

For single-crystal X-ray diffraction , a well-formed crystal of 2-Iodo-4,5-dimethoxyphenol would be isolated and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice. This provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Powder X-ray diffraction (PXRD) is utilized for the analysis of a microcrystalline sample. The sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. PXRD is instrumental in phase identification, assessing sample purity, and determining the degree of crystallinity.

As of this writing, specific crystallographic data for 2-Iodo-4,5-dimethoxyphenol, such as unit cell parameters or its crystal system, have not been reported in publicly accessible crystallographic databases.

Research on Derivatives and Analogues of 2 Iodo 4,5 Dimethoxyphenol

Structure-Reactivity Relationships in the Context of Halogenated Dimethoxyphenols

The reactivity of halogenated dimethoxyphenols is intricately governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring. The interplay of these factors dictates the molecule's susceptibility to various chemical transformations and influences the regioselectivity of its reactions.

Steric Effects: The size of the substituents plays a critical role in determining the accessibility of different positions on the aromatic ring to reagents. This phenomenon, known as steric hindrance, can significantly impact reaction rates and product distributions. quora.comyoutube.comlibretexts.orgstackexchange.com For instance, a bulky substituent in the ortho position to a reactive site can impede the approach of a reagent, thereby favoring reaction at a less hindered position. quora.com In the case of iodinated dimethoxyphenols, the large atomic radius of iodine can create considerable steric hindrance, influencing the regioselectivity of further substitutions and the feasibility of certain reactions at adjacent positions. The "ortho effect" is a well-documented phenomenon where a substituent in the ortho position to a functional group can dramatically alter its acidity and reactivity due to steric interactions that can disrupt the planarity and resonance of the system. wikipedia.org

A comparative analysis of different halogenated dimethoxyphenols would reveal a reactivity trend that is dependent on the nature and position of the halogen. For instance, the carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodo-substituted phenols generally more reactive in cross-coupling reactions. The position of the halogen relative to the methoxy (B1213986) and hydroxyl groups will also significantly influence the electronic environment and steric accessibility of the reactive centers, leading to distinct reactivity profiles for different positional isomers.

Synthetic Approaches and Reactivity Profiles of Positional Isomers

The synthesis and reactivity of positional isomers of 2-iodo-4,5-dimethoxyphenol are of significant interest for comparative studies and for accessing a broader range of chemical diversity.

Synthesis: The synthesis of 2-iodo-3,5-dimethoxyphenol can be approached starting from the commercially available 3,5-dimethoxyphenol (B141022). A direct iodination of 3,5-dimethoxyphenol would be expected to yield a mixture of products due to the activating nature of the two methoxy groups. A potential route to achieve regioselective iodination at the 2-position could involve the use of specific iodinating agents and carefully controlled reaction conditions. A related compound, 2-iodo-5-methoxyresorcinol, has been synthesized by treating 5-methoxyresorcinol (B161736) with iodine and potassium iodide in the presence of sodium hydrogencarbonate. acs.orgscispace.com This suggests that a similar approach might be applicable for the synthesis of 2-iodo-3,5-dimethoxyphenol.

Reactivity Profile: The reactivity of 2-iodo-3,5-dimethoxyphenol is expected to be influenced by the steric hindrance created by the iodine atom positioned between a hydroxyl and a methoxy group. This steric crowding could potentially hinder reactions involving the hydroxyl group or the adjacent carbon atoms. However, the carbon-iodine bond remains a key site for functionalization, particularly in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the two methoxy groups, would make it amenable to various electrophilic substitution reactions, although the regioselectivity would be influenced by the directing effects of all three substituents.

Synthesis: The synthesis of 4-iodo-2,6-dimethoxyphenol (B3045415) can be achieved from 2,6-dimethoxyphenol (B48157). The two methoxy groups at positions 2 and 6 strongly activate the para position (position 4) for electrophilic substitution. Therefore, direct iodination of 2,6-dimethoxyphenol is expected to proceed with high regioselectivity to yield the desired 4-iodo-2,6-dimethoxyphenol. Various iodinating agents can be employed for this purpose, such as iodine in the presence of an oxidizing agent.

Reactivity Profile: In 4-iodo-2,6-dimethoxyphenol, the iodine atom is located at the less sterically hindered para position relative to the methoxy groups. This arrangement makes the iodo group readily accessible for various chemical transformations. The symmetrical nature of the substitution pattern around the iodine atom simplifies its reactivity profile compared to more asymmetrically substituted isomers. The carbon-iodine bond is the primary reactive site for nucleophilic substitution and, more importantly, for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the 4-position. The hydroxyl group, flanked by two methoxy groups, may exhibit altered acidity and reactivity due to steric and electronic effects. Laccase-catalyzed oxidation of 2,6-dimethoxyphenol has been shown to produce dimers, indicating the potential for oxidative coupling reactions. organic-chemistry.orgresearchgate.netresearchgate.net

Table 1: Comparison of Positional Isomers

| Compound | Starting Material | Potential Synthetic Approach | Key Reactivity Features |

|---|---|---|---|

| 2-Iodo-3,5-dimethoxyphenol | 3,5-dimethoxyphenol | Regioselective iodination | Steric hindrance around the iodo and hydroxyl groups; reactive C-I bond for cross-coupling. |

| 4-Iodo-2,6-dimethoxyphenol | 2,6-dimethoxyphenol | Direct iodination at the para position | Accessible iodo group for substitution and cross-coupling; potential for oxidative coupling. |

Advanced Functionalization and Derivatization Strategies

The presence of the versatile iodophenyl moiety in 2-iodo-4,5-dimethoxyphenol opens up a vast landscape for advanced functionalization and derivatization, allowing for the introduction of a wide array of chemical entities.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective with aryl iodides due to the high reactivity of the C-I bond.

Suzuki-Miyaura Coupling: This reaction enables the arylation of 2-iodo-4,5-dimethoxyphenol by coupling it with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base. nobelprize.orgorganic-chemistry.orgorganic-chemistry.orgyoutube.comyoutube.com This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of biaryl compounds derived from 2-iodo-4,5-dimethoxyphenol.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling 2-iodo-4,5-dimethoxyphenol with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.orgsigmaaldrich.comnih.govnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl-substituted dimethoxyphenols can serve as valuable intermediates for further transformations.

Heck Coupling: While less common for direct alkylation, the Heck reaction can be used to couple 2-iodo-4,5-dimethoxyphenol with alkenes to introduce vinyl or substituted vinyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling 2-iodo-4,5-dimethoxyphenol with primary or secondary amines. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.netrug.nl This provides a direct route to N-aryl derivatives of the dimethoxyphenol scaffold.

Copper-catalyzed arylation reactions, such as the Ullmann condensation, also offer a viable, albeit often requiring harsher conditions, alternative for the formation of C-O and C-N bonds.

Table 2: Potential Cross-Coupling Reactions of 2-Iodo-4,5-dimethoxyphenol

| Reaction Name | Coupling Partner | Resulting Bond | Key Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | C-C (Aryl-Aryl/Vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N (Aryl-Amine) | Pd catalyst, Base |

The strategic functionalization of 2-iodo-4,5-dimethoxyphenol can lead to the introduction of various side chains and the construction of heterocyclic systems, significantly expanding its chemical space.

The introduction of alkyl side chains can be achieved through various methods, including modifications of functional groups introduced via cross-coupling reactions. For instance, the reduction of an alkynyl group introduced by Sonogashira coupling can yield an alkyl side chain.

The synthesis of heterocyclic moieties fused or attached to the dimethoxyphenol core is a particularly valuable strategy for generating novel molecular architectures.

Benzofuran (B130515) Synthesis: ortho-Iodophenols are excellent precursors for the synthesis of benzofurans. wikipedia.orgnih.govnih.govnih.govacs.orgresearchgate.netmedcraveonline.com One common approach involves a palladium-catalyzed coupling of the ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. This strategy, when applied to 2-iodo-4,5-dimethoxyphenol, would lead to the formation of substituted dimethoxybenzofurans.

Indole (B1671886) Synthesis: While 2-iodo-4,5-dimethoxyphenol itself is not a direct precursor for indoles, its derivatives could be. For example, if the hydroxyl group were converted to an amino group, the resulting ortho-iodoaniline derivative would be a prime candidate for various indole syntheses. acs.orgnih.govacs.orgorganic-chemistry.orgresearchgate.netnih.gov Palladium-catalyzed reactions of ortho-iodoanilines with alkynes are well-established methods for constructing the indole nucleus.

The ability to introduce such a wide variety of substituents and to construct complex heterocyclic systems underscores the importance of 2-iodo-4,5-dimethoxyphenol as a versatile building block in organic synthesis.

Exploration of Molecular Interactions and Bio Relevant Mechanisms Excluding Clinical and Toxicological Data

Receptor Binding Mechanism Studies with Related Iodinated Phenylalkylamines (e.g., Serotonin 5-HT2 Receptor Agonism)

Iodinated phenylalkylamines, structurally related to 2-Iodo-4,5-dimethoxyphenol, are well-known for their interaction with serotonin receptors, particularly the 5-HT2A subtype. wikipedia.orgnih.gov These compounds often act as agonists, meaning they bind to and activate the receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for many psychoactive substances and antipsychotic drugs. wikipedia.orgtandfonline.com

The binding of agonists like 2,5-dimethoxy-4-iodoamphetamine (DOI), a classic iodinated phenylalkylamine, is known to be stereoselective. elsevierpure.com The (R)-enantiomer of DOI typically shows a higher affinity for the 5-HT2A receptor compared to the (S)-enantiomer. elsevierpure.com This interaction is crucial for initiating the intracellular signaling cascade. Agonist binding to the 5-HT2A receptor activates the Gq/G11 signaling pathway, leading to a variety of cellular responses. wikipedia.org

Derivatives of these compounds, such as the N-benzylphenethylamines (NBOMes), exhibit very high affinity and potency at 5-HT2A receptors. nih.gov The addition of substituents like the NBOMe group can significantly increase the affinity for the 5-HT2A receptor. nih.gov Studies with these analogs help to elucidate the specific molecular interactions within the receptor's binding pocket that are essential for agonism. This understanding is critical for the rational design of new molecules with specific activities at serotonin receptors.

| Compound | Receptor Target | Affinity (Ki in nM) | Functional Activity |

|---|---|---|---|

| (R)-DOI | 5-HT2A | 1.26 | Agonist |

| (S)-DOI | 5-HT2A | ~2.5 | Agonist |

| 25I-NBOMe | 5-HT2A | Sub-nanomolar to low nanomolar | Full Agonist |

| 25I-NBOH | 5-HT2A | Sub-nanomolar to low nanomolar | Full Agonist |

Enzyme Inhibition Profiling for Related Phenolic Compounds (e.g., Cyclooxygenase and Lipoxygenase)

Phenolic compounds, a broad class that includes derivatives of 2-Iodo-4,5-dimethoxyphenol, are known to interact with various enzymes. Among the most studied are cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway which is central to inflammation. mdpi.comresearchgate.net These enzymes convert arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. researchgate.net

Studies have shown that certain phenolic compounds can inhibit the activity of both COX-1 and COX-2 isoforms. mdpi.comchromatographytoday.com For instance, oleocanthal, a phenolic compound found in olive oil, has demonstrated anti-inflammatory properties through the inhibition of COX enzymes. mdpi.com Similarly, other plant-derived phenolic compounds have been shown to inhibit COX-1, COX-2, and 5-LOX. chromatographytoday.com The ability of these compounds to inhibit these enzymes suggests a potential mechanism for anti-inflammatory effects.

The inhibitory activity of phenolic compounds can be attributed to their chemical structure. dergipark.org.tr Features such as hydroxyl groups on the phenyl ring are often important for interacting with the active site of these enzymes. The investigation of enzyme inhibition by compounds related to 2-Iodo-4,5-dimethoxyphenol could reveal novel mechanisms of action and potential therapeutic applications.

Radioligand Applications in Molecular Research (e.g., [125I]-R-(-)-DOI in Receptor Mapping)

The iodinated nature of compounds like 2-Iodo-4,5-dimethoxyphenol makes them ideal candidates for radiolabeling, a crucial technique in molecular pharmacology. By replacing the stable iodine atom with a radioactive isotope, such as Iodine-125 ([¹²⁵I]), researchers can create radioligands. These tools are invaluable for studying the distribution and density of receptors in tissues.

[¹²⁵I]-R-(-)-DOI is a widely used radioligand for labeling the high-affinity agonist binding site of the 5-HT2A receptor. nih.govresearchgate.net Its high affinity and specificity allow for precise mapping of these receptors in the brain and other tissues. elsevierpure.com Saturation and competition binding experiments using [¹²⁵I]-R-(-)-DOI help to characterize the pharmacological properties of the 5-HT2A receptor and to screen new compounds for their ability to bind to this site. nih.gov

Beyond in vitro studies, radioiodinated ligands can also be used for in vivo imaging techniques. nih.gov For example, ligands labeled with isotopes suitable for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) can visualize and quantify receptors in the living brain. nih.govnih.gov This provides a powerful window into the neurochemistry of various neurological and psychiatric disorders.

Theoretical Frameworks for Predicting Molecular Activity

To complement experimental studies, computational methods provide a powerful framework for understanding and predicting the biological activity of molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For analogs of 2-Iodo-4,5-dimethoxyphenol, such as the hallucinogenic phenylalkylamines, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been employed. researchgate.net

These models correlate the physicochemical properties (descriptors) of a series of compounds with their known biological activities. nih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds. For phenylalkylamines, QSAR studies have indicated that both steric and electrostatic fields play a significant role in their interaction with the 5-HT2A receptor. researchgate.net This information is instrumental in guiding the synthesis of new analogs with potentially enhanced potency or selectivity.

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a detailed, three-dimensional view of how a ligand, such as a derivative of 2-Iodo-4,5-dimethoxyphenol, interacts with its target protein. mdpi.com Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com

For the 5-HT2A receptor, homology models have been constructed to investigate the binding of various ligands, as the experimental structure was not always available. nih.gov Docking studies have helped to identify key amino acid residues within the binding pocket that are crucial for ligand recognition. tandfonline.com MD simulations have further elucidated the conformational changes that occur in the receptor upon agonist binding, leading to its activation. mdpi.com These simulations are essential for understanding the intricate details of molecular recognition and for the rational design of new drugs targeting specific receptors. mdpi.comnih.gov

| Modeling Technique | Application | Key Findings |

|---|---|---|

| QSAR (e.g., CoMFA) | Predicting hallucinogenic activity of phenylalkylamines | Steric and electrostatic fields are important for receptor interaction. researchgate.net |

| Molecular Docking | Predicting binding modes of ligands to 5-HT2A receptor | Identifies key amino acid residues for ligand binding. tandfonline.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-receptor complexes | Reveals conformational changes in the receptor upon activation. mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Iodo-4,5-dimethoxyphenol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via electrophilic iodination of 4,5-dimethoxyphenol. Key steps include:

- Iodination : Use iodine (I₂) with oxidizing agents (e.g., H₂O₂, NaOCl) in acidic solvents like acetic acid or dichloromethane. Temperature control (0–25°C) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by TLC and characterize via H/C NMR and HRMS .

- Table 1 : Comparison of Iodination Conditions

| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂ | AcOH | 25 | 65 | 95 |

| NaOCl | DCM | 0 | 72 | 98 |

Q. How can researchers characterize the regioselectivity of iodination in 2-Iodo-4,5-dimethoxyphenol?

- Methodology :

- NMR Analysis : H NMR chemical shifts for aromatic protons (δ 6.8–7.2 ppm) confirm iodine’s position. NOESY experiments validate steric effects of methoxy groups .

- X-ray Crystallography : Resolves spatial arrangement and hydrogen bonding (e.g., O–H···I interactions) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and solvent effects in 2-Iodo-4,5-dimethoxyphenol-mediated coupling reactions?

- Methodology :

- Quantum Mechanical Modeling : Use density functional theory (DFT) with continuum solvation models (e.g., PCM or COSMO) to assess solvent polarity on reaction barriers .

- Transition State Analysis : Identify intermediates in Suzuki-Miyaura couplings, focusing on iodine’s role as a leaving group .

Q. How can contradictory data on iodination efficiency across studies be resolved?

- Analysis :

- Variable Factors : Oxidizing agent (H₂O₂ vs. NaOCl) and solvent polarity (AcOH vs. DCM) alter iodine’s electrophilicity. Acidic conditions stabilize iodonium ion intermediates, improving selectivity .

- Validation : Replicate experiments under controlled conditions (pH, temp) and compare kinetic data via HPLC monitoring .

Q. What strategies mitigate competing substitution pathways during functionalization of 2-Iodo-4,5-dimethoxyphenol?

- Methodology :

- Protecting Groups : Temporarily block phenolic -OH with acetyl or benzyl groups to direct substitutions to the iodine site .

- Catalytic Systems : Use Pd(0)/ligand systems (e.g., Pd(PPh₃)₄) for selective cross-couplings, avoiding nucleophilic aromatic substitutions .

Q. How is the biological activity of 2-Iodo-4,5-dimethoxyphenol assessed in enzyme inhibition studies?

- Methodology :

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Molecular Docking : Simulate binding modes with proteins (e.g., COX-2) to explain iodine’s role in halogen bonding .

Data Contradiction and Resolution

Q. Why do studies report divergent yields for the same iodination protocol?

- Root Cause : Trace moisture or impurities in starting materials (e.g., 4,5-dimethoxyphenol) can deactivate iodine.

- Resolution : Pre-dry solvents (molecular sieves) and reagents. Use fresh oxidizing agents and monitor reaction progress via inline IR spectroscopy .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.